molecular formula C28H53N3O6 B1666405 A 62095 CAS No. 144499-88-7

A 62095

Cat. No.: B1666405
CAS No.: 144499-88-7
M. Wt: 527.7 g/mol
InChI Key: NXCZTAMFYDJFJT-WIPJLNJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 62095 typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the preparation of the cyclohexyl-dihydroxy-methylhexane intermediate, followed by the introduction of the amino and carbamate groups. Key reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for continuous synthesis under controlled conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield cyclohexyl ketones, while reduction of the carbonyl groups may produce cyclohexyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, A 62095 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral synthesis.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its interactions with molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of A 62095 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
  • Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Uniqueness

The uniqueness of A 62095 lies in its specific stereochemistry and functional groups. These features enable it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

144499-88-7

Molecular Formula

C28H53N3O6

Molecular Weight

527.7 g/mol

IUPAC Name

ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C28H53N3O6/c1-8-37-28(36)30-23(15-18(4)5)27(35)31-26(34)22(14-17(2)3)29-21(25(33)24(32)19(6)7)16-20-12-10-9-11-13-20/h17-25,29,32-33H,8-16H2,1-7H3,(H,30,36)(H,31,34,35)/t21-,22+,23-,24-,25?/m0/s1

InChI Key

NXCZTAMFYDJFJT-WIPJLNJESA-N

SMILES

CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O

Isomeric SMILES

CCOC(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@@H](CC(C)C)N[C@@H](CC1CCCCC1)C([C@H](C(C)C)O)O

Canonical SMILES

CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 62095
A-62095
A62095
ethoxycarbonyl-leucyl-leucyl-(Cha aminodiol)
Etoc-Leu-Leu-(Cha aminodiol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A 62095
Reactant of Route 2
A 62095
Reactant of Route 3
Reactant of Route 3
A 62095
Reactant of Route 4
Reactant of Route 4
A 62095
Reactant of Route 5
Reactant of Route 5
A 62095
Reactant of Route 6
Reactant of Route 6
A 62095

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.